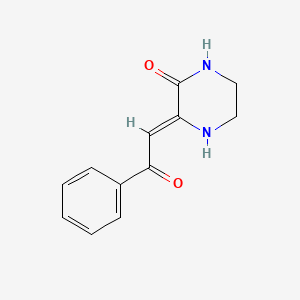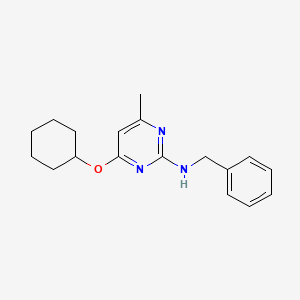![molecular formula C20H16O3 B5539919 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research has demonstrated various green and efficient methodologies for synthesizing furochromenone derivatives. Kumar et al. (2015) detailed a catalyst-free, solvent-free approach for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the method's high yield and environmental friendliness (Kumar, Kaur, Gupta, & Sharma, 2015). Similarly, Zhou et al. (2013) developed a novel synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction, showcasing the method's efficiency and the potential biomedical applications of the synthesized compounds (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).
Molecular Structure Analysis
The molecular structure of similar derivatives has been characterized using both experimental and theoretical methods. Turbay et al. (2014) presented the molecular structure of a novel psolaren derivative, determined through X-ray diffraction and supported by ab initio (MP2) and DFT methods, illustrating the compound's coplanar fused phenyl and hetero-cycle rings (Turbay, Piro, Echeverría, Navarro, Fernández-Liencres, Fortună, & Tuttolomondo, 2014).
Chemical Reactions and Properties
Research on furochromenone derivatives has also explored their reactivity and potential as kinase inhibitors. Amr et al. (2017) synthesized a series of furo[3,2-g]chromen-7-one derivatives, evaluating their efficacy as EGFR and VEGFR-2 kinase inhibitors, highlighting the potential therapeutic applications of these compounds (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).
Physical Properties Analysis
The physical properties of furochromenones, including their crystalline structure, have been a subject of study, providing insights into their stability and potential for application. Caracelli et al. (2015) detailed the crystal structure of a chromen-2-one derivative, revealing significant conformational differences and interactions that contribute to the compound's stability (Caracelli, Zukerman-Schpector, Moran, de Paula, & Tiekink, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and potential bioactivity of furochromenone derivatives, have been the focus of various studies. For example, Kumar et al. (2022) described the synthesis of phenyl (ethylamino) methyl chromen-2-one derivatives, exploring their antioxidant activity and corrosion inhibition potential, demonstrating the versatile chemical properties of these compounds (Kumar, Bodke, Manjunatha, Satyanarayan, Nippu, & Joy, 2022).
Wissenschaftliche Forschungsanwendungen
Novel Flavonoid and Its Pharmacological Potential
A novel flavonoid, closely related structurally to the compound of interest, exhibited significant inhibition of cytosolic form of bovine carbonic anhydrase-II, suggesting potential applications in treating cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders (Rahman et al., 2015).
Antioxidative and Anti-inflammatory Properties
Chromenyl derivatives from marine organisms showed comparable radical scavenging activities and higher anti-5-lipoxygenase activity than ibuprofen, indicating their potential as anti-inflammatory agents with safety profiles better than ibuprofen (Joy & Chakraborty, 2017).
Antibacterial Activity
Thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives were synthesized and are to be screened for antibacterial activity, highlighting the potential for developing new antibacterial agents (Čačić et al., 2009).
Synthesis and Reactivity
The synthesis and photooxygenation of angular furocoumarins derivatives were explored, providing insights into their chemical reactivity and potential applications in developing phototherapeutic agents (El-Gogary et al., 2015).
One-Pot Synthesis Approach
A one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed, showcasing an efficient approach to synthesizing this class of compounds, potentially streamlining the production of related pharmacologically active molecules (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
5-ethyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-3-13-9-19(21)23-17-11-18-16(10-15(13)17)20(12(2)22-18)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURWAXSEHGSHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)